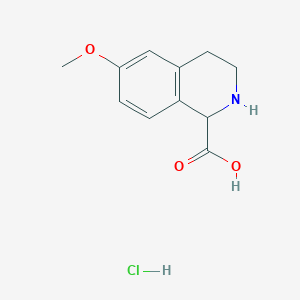
6-Methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride
Übersicht
Beschreibung
6-Methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H14ClNO . It is a natural product found in Mammillaria longimamma .
Synthesis Analysis
The synthesis of this compound can be achieved from inexpensive 2-(3-methoxyphenyl)ethylamine using a Pictet−Spengler condensation via a novel aminal intermediate .Molecular Structure Analysis
The molecular structure of this compound consists of a tetrahydroisoquinoline core with a methoxy group at the 6-position . The InChI string for this compound isInChI=1S/C10H13NO.ClH/c1-12-10-3-2-9-7-11-5-4-8 (9)6-10;/h2-3,6,11H,4-5,7H2,1H3;1H . Chemical Reactions Analysis
The reaction mechanism of the synthesis of this compound is said to proceed via intramolecular electrophilic aromatic substitution reaction . The presence of an electron-donating group like hydroxy or methoxy favors the cyclization step .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 199.68 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors .Wissenschaftliche Forschungsanwendungen
Synthesis of Enantiopure Compounds : It is utilized in the synthesis of enantiopure compounds, especially in creating modulators of nuclear receptors like the liver X receptor. This involves the use of Candida antarctica lipase B-catalyzed dynamic kinetic hydrolysis (Forró et al., 2016).
Mimicking Active Conformation in Opioid Peptides : The compound serves as a rigid mimic of tyrosine conformation in opioid ligand-receptor complexes. This application is significant in the study of mu and delta opioid receptors (Sperlinga et al., 2005).
Improved Synthesis Methods : Research has been conducted on improving synthesis methods for derivatives of 6-Methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride, leading to more efficient and less hazardous production processes (Zheng et al., 2009).
Spirocyclic Dienones Synthesis : It is involved in the synthesis of spirocyclic dienones related to benzylisoquinoline alkaloids, a process that includes oxidative coupling and ring-opening mechanisms (Birch et al., 1975).
Fluorescent Labeling in Biomedical Analysis : One of its derivatives, 6-Methoxy-4-quinolone, is used as a fluorescent labeling reagent in biomedical analysis due to its strong fluorescence and stability in various pH levels (Hirano et al., 2004).
Synthesis of Homoapomorphine Alkaloids : It is used in the synthesis of important intermediates for homoapomorphine alkaloids, which are significant in medicinal chemistry (Brossi et al., 1968).
Isolation from Plant Species : The compound and its derivatives have been isolated from plant species like Ephedra, adding to the understanding of plant biochemistry (Starratt & Caveney, 1996).
Efficient Synthesis of Noscapine Derivatives : It is also involved in the efficient synthesis of noscapine derivatives, which are important in pharmacological research (Shirasaka et al., 1990).
Applications in Alkaloid Synthesis : The compound is used in the synthesis of alkaloids, particularly in the creation of new approaches to 6-oxoisoaporphine and tetrahydroisoquinoline derivatives (Sobarzo-Sánchez et al., 2010).
Antineoplastic Activity Studies : It has been studied for its potential antineoplastic activity, particularly in the context of bis[(carbamoyloxy)methyl] derivatives (Anderson et al., 1984).
Safety and Hazards
The safety and hazards associated with 6-Methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride are classified under Acute Tox. 4 Oral - Aquatic Chronic 2 . The hazard statements include H302 - H411, and the precautionary statements include P264 - P270 - P273 - P301 + P312 - P391 - P501 .
Zukünftige Richtungen
The future directions for the research and development of 6-Methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride could involve exploring the performance of the reaction under the standard Pictet–Spengler conditions . Additionally, the potential biological activities and applications of this compound could be further investigated.
Wirkmechanismus
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a class of compounds to which this molecule belongs, have diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiqs are known to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Thiqs are known to impact various biochemical pathways, leading to downstream effects .
Result of Action
It is used in the synthesis of novel spirobicyclic artemisinin analogues for anti-tumor activity .
Biochemische Analyse
Biochemical Properties
6-Methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Additionally, this compound may interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines, thereby influencing neurotransmitter metabolism . These interactions highlight the compound’s potential in affecting biochemical pathways related to mood regulation and neurological functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to exert antidepressant-like behavioral effects in animal models, indicating its influence on cell signaling pathways and gene expression related to mood regulation . Furthermore, this compound may affect cellular metabolism by modulating the activity of enzymes involved in neurotransmitter synthesis and degradation . These cellular effects underscore its potential therapeutic applications in treating mood disorders and other neurological conditions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to serotonin receptors, thereby inhibiting serotonin reuptake and increasing its availability in the synaptic cleft . This action is similar to that of selective serotonin reuptake inhibitors (SSRIs), commonly used antidepressants. Additionally, the compound may inhibit monoamine oxidase, leading to increased levels of monoamines such as serotonin, dopamine, and norepinephrine . These molecular interactions contribute to its potential antidepressant and mood-stabilizing effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to the compound may lead to adaptive changes in cellular function, such as alterations in receptor sensitivity and gene expression . These temporal effects are important for understanding the compound’s long-term impact on cellular and biochemical processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert antidepressant-like effects without significant adverse effects . At higher doses, it may cause toxicity and adverse effects, such as alterations in motor function and behavior . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized by enzymes such as monoamine oxidase, which catalyzes its breakdown into inactive metabolites . Additionally, the compound may influence metabolic flux by modulating the activity of enzymes involved in neurotransmitter synthesis and degradation . Understanding these metabolic pathways is essential for elucidating the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound may be transported across cell membranes by specific transporters, such as serotonin transporters, which facilitate its uptake into neurons . Once inside the cells, it may bind to intracellular proteins, influencing its localization and accumulation . These transport and distribution mechanisms are critical for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound may be directed to specific cellular compartments, such as synaptic vesicles, where it can exert its effects on neurotransmitter release and reuptake . Additionally, post-translational modifications, such as phosphorylation, may regulate its activity and function within the cell . Understanding these subcellular localization mechanisms is essential for elucidating the compound’s mode of action and therapeutic potential.
Eigenschaften
IUPAC Name |
6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3.ClH/c1-15-8-2-3-9-7(6-8)4-5-12-10(9)11(13)14;/h2-3,6,10,12H,4-5H2,1H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWFHMARMBMUOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(NCC2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263377-98-5 | |
| Record name | 1-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-6-methoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1263377-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




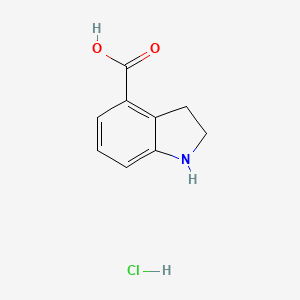

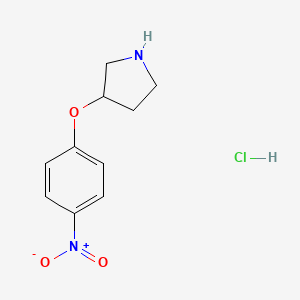

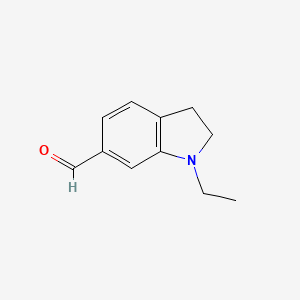

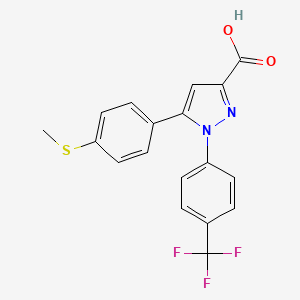
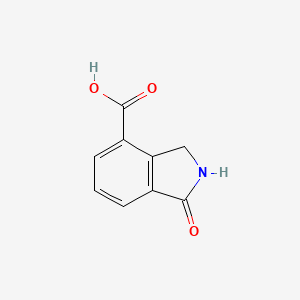
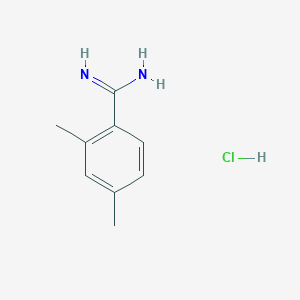
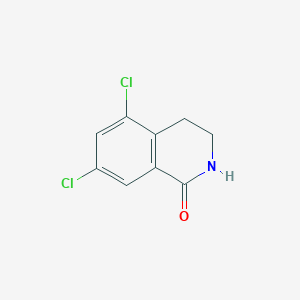
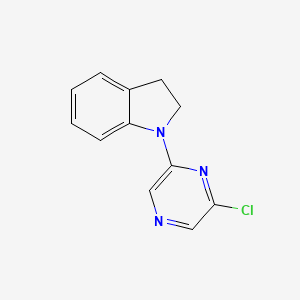
![Methyl 7-bromobenzo[d]oxazole-2-carboxylate](/img/structure/B1423841.png)
